

# A Spectroscopic Guide to 2-Hydroxy-3-methylbenzonitrile: Elucidation and Characterization

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## Compound of Interest

Compound Name: 2-Hydroxy-3-methylbenzonitrile

Cat. No.: B1339967

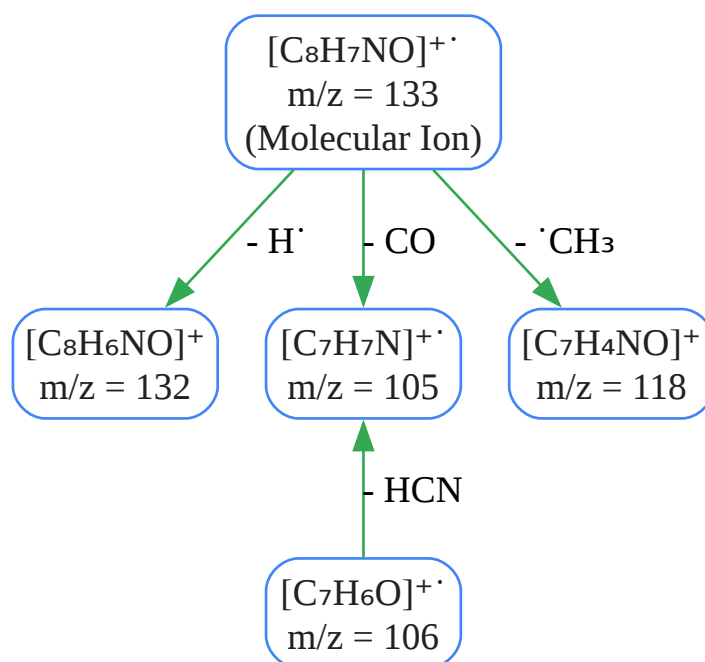
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## Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of **2-Hydroxy-3-methylbenzonitrile**. In the dynamic fields of chemical research and drug development, the unambiguous structural confirmation of novel or synthesized molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process, offering detailed insights into the molecular architecture. Due to a scarcity of consolidated experimental data for **2-Hydroxy-3-methylbenzonitrile** in publicly accessible databases, this guide employs a predictive approach rooted in foundational spectroscopic principles and comparative analysis with structurally related compounds. By examining the spectroscopic characteristics of benzonitrile, 2-hydroxybenzonitrile, and 3-methylbenzonitrile, we can deconstruct the influence of the hydroxyl, methyl, and nitrile functional groups on the benzene scaffold. This document serves as an in-depth resource for researchers, enabling them to anticipate, interpret, and validate the spectroscopic data of **2-Hydroxy-3-methylbenzonitrile** and its analogues.

## Molecular Structure and Spectroscopic Overview

**2-Hydroxy-3-methylbenzonitrile** possesses a benzene ring substituted with a hydroxyl (-OH) group at position 2, a methyl (-CH<sub>3</sub>) group at position 3, and a nitrile (-C≡N) group at position 1. This unique arrangement of electron-donating (-OH, -CH<sub>3</sub>) and electron-withdrawing (-C≡N) groups creates a distinct electronic environment that governs its spectroscopic behavior.



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